
Glycine, 2-phenyl-N-(phenylacetyl)-, L-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, 2-phenyl-N-(phenylacetyl)-, L-: is a chemical compound known for its unique structure and properties It is a derivative of glycine, an amino acid, and features phenyl and phenylacetyl groups attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, 2-phenyl-N-(phenylacetyl)-, L- typically involves the amidation of glycine derivatives with phenylacetyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as protection and deprotection of functional groups to achieve the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: Glycine, 2-phenyl-N-(phenylacetyl)-, L- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Glycine, 2-phenyl-N-(phenylacetyl)-, L- is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structural similarity to natural amino acids makes it a valuable tool for probing biochemical pathways.
Medicine: The compound has potential applications in drug development, particularly in designing molecules that can interact with specific biological targets. Its ability to mimic natural amino acids can be exploited to create therapeutic agents with improved efficacy and selectivity.
Industry: In the industrial sector, Glycine, 2-phenyl-N-(phenylacetyl)-, L- can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of Glycine, 2-phenyl-N-(phenylacetyl)-, L- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
- N-Phenyl-N-(phenylacetyl)glycine
- 2-Phenyl-2-propanol
- Phenylacetic acid derivatives
Comparison: Glycine, 2-phenyl-N-(phenylacetyl)-, L- is unique due to its specific structural features, such as the presence of both phenyl and phenylacetyl groups This distinguishes it from other similar compounds, which may lack one or both of these groups
属性
CAS 编号 |
24003-71-2 |
|---|---|
分子式 |
C16H15NO3 |
分子量 |
269.29 g/mol |
IUPAC 名称 |
(2S)-2-phenyl-2-[(2-phenylacetyl)amino]acetic acid |
InChI |
InChI=1S/C16H15NO3/c18-14(11-12-7-3-1-4-8-12)17-15(16(19)20)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,17,18)(H,19,20)/t15-/m0/s1 |
InChI 键 |
YNNIOBNUNOYVLD-HNNXBMFYSA-N |
手性 SMILES |
C1=CC=C(C=C1)CC(=O)N[C@@H](C2=CC=CC=C2)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



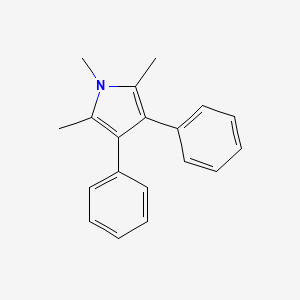
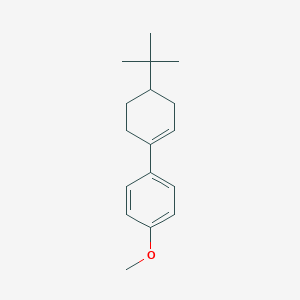

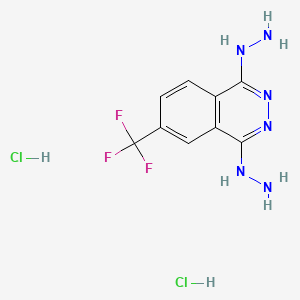

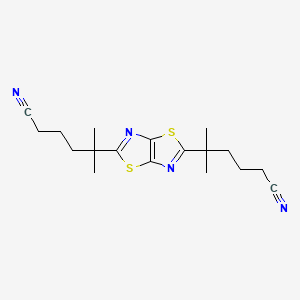
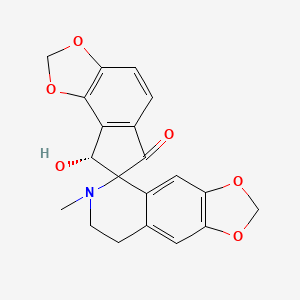
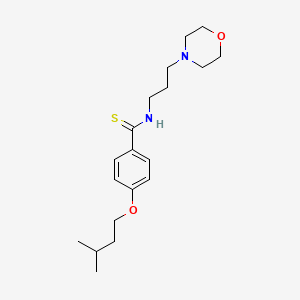


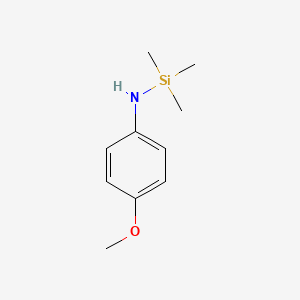

![2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14692185.png)
